molecular formula C13H9F3O3 B11851536 1-(Trifluoromethoxy)naphthalene-4-acetic acid

1-(Trifluoromethoxy)naphthalene-4-acetic acid

Cat. No.: B11851536
M. Wt: 270.20 g/mol
InChI Key: LADWLESSYPHXSF-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-4-acetic acid is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring, with an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-4-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-4-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-4-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: This compound is structurally similar but lacks the trifluoromethoxy group. It is commonly used as a plant hormone and rooting agent.

    Indole-3-acetic acid: Another plant hormone with a different core structure but similar biological activity.

Uniqueness: 1-(Trifluoromethoxy)naphthalene-4-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-5-8(7-12(17)18)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

LADWLESSYPHXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CC(=O)O

Origin of Product

United States

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